molecular formula C12H14O4 B8718858 3-(3,4,5-Trimethoxyphenyl)-2-propenal

3-(3,4,5-Trimethoxyphenyl)-2-propenal

Cat. No.: B8718858
M. Wt: 222.24 g/mol
InChI Key: XDSHNNRBLSBDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-Trimethoxyphenyl)-2-propenal is a high-value chemical scaffold in medicinal chemistry research, characterized by its α,β-unsaturated carbonyl system linked to a 3,4,5-trimethoxyphenyl ring. This chalcone derivative serves as a critical precursor for synthesizing novel compounds with potent biological activities. Its primary research value lies in the development of antiproliferative agents. The 3,4,5-trimethoxyphenyl moiety is a recognized pharmacophore in tubulin-binding agents, which inhibit microtubule polymerization and trigger apoptosis in cancer cells. Recent studies on analogous chalcones have demonstrated excellent activity against colorectal and prostatic cancer cell lines, with IC50 values reaching the nanomolar range . Beyond oncology, this compound's structure is inspirational in parasitology. Esters derived from 3,4,5-trimethoxycinnamic acid, a closely related structure, have shown significant trypanocidal activity against Trypanosoma cruzi , the parasite responsible for Chagas disease, by inducing oxidative stress and mitochondrial damage . The trimethoxyphenyl A-ring, when coupled with various heterocyclic B-rings, allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . Researchers utilize this compound to explore new mechanisms of action and to develop potential therapeutic candidates for complex diseases. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-enal

InChI

InChI=1S/C12H14O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-8H,1-3H3

InChI Key

XDSHNNRBLSBDAP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC=O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

  • (Z)-3-(2,4,5-Trimethoxyphenyl)-2-propenal :
    This isomer differs in the methoxy group positions (2,4,5 vs. 3,4,5). Found in herbs and root vegetables, it exhibits distinct stereochemical properties due to the Z-configuration. The altered substitution pattern may reduce its bioavailability compared to the 3,4,5-trimethoxy variant .

Functional Group Variants

  • Methyl 3,4,5-Trimethoxycinnamate: Replacing the aldehyde with a methyl ester group (CH₂=CH–COOCH₃) increases stability and alters solubility. The aldehyde group in 3-(3,4,5-Trimethoxyphenyl)-2-propenal may confer stronger electrophilic reactivity, affecting its mechanism of enzyme inhibition .
  • Podophyllotoxin Derivatives (e.g., PODO-1): These compounds feature a dihydrofuranone core substituted with a 3,4,5-trimethoxyphenyl group. Unlike the linear propenal structure, their cyclic framework enhances binding to PPARγ, a nuclear receptor involved in glucose metabolism. However, the aldehyde in this compound may offer different pharmacokinetic profiles, such as faster metabolic clearance .

Bioactive Compounds with Shared Aryl Groups

  • Combretastatin A-4 and Prodrugs :
    Combretastatin A-4 contains a 3,4,5-trimethoxyphenyl group linked via an ethylene bridge to a second aryl ring. Its prodrugs (e.g., phosphate salts 1m and 1n) address solubility challenges, achieving >10 mg/mL in water. The propenal analog’s aldehyde group may similarly limit aqueous solubility, necessitating prodrug strategies for therapeutic use .

  • Triazole and Thiadiazole Derivatives: Sulfonyl-triazole derivatives with 3,4,5-trimethoxyphenyl groups exhibit antitumor activity. For example, compound 7g demonstrated bioactivity in X-ray crystallography studies.

Data Table: Key Comparisons

Compound Name Structure Highlights Functional Group Biological Activity Solubility/Stability References
This compound α,β-unsaturated aldehyde Aldehyde Hypothesized enzyme inhibition Likely low (requires data)
Methyl 3,4,5-Trimethoxycinnamate Esterified cinnamic acid Methyl ester AChE/BChE inhibition (IC₅₀ ~32–46 µM) Moderate (ester enhances)
Combretastatin A-4 Prodrug (1n) Phosphate salt of stilbene derivative Phosphate Antineoplastic (water-soluble) High (>10 mg/mL)
Podophyllotoxin Derivative (3a) Dihydrofuranone core Ketone, hydroxyl PPARγ partial agonist Moderate (cyclic structure)
Triazole Derivative (7g) Sulfonyl-triazole Sulfonyl, triazole Antitumor (structural studies) Data unavailable

Research Findings and Implications

  • Cholinesterase Inhibition : The cinnamate esters’ activity suggests that this compound may also target AChE/BChE, but its aldehyde group could lead to mixed inhibition mechanisms .
  • Anticancer Potential: Structural similarities to combretastatin and triazole derivatives imply possible tubulin-binding or apoptosis-inducing effects. However, solubility limitations may necessitate prodrug development .
  • Metabolic Stability : Compared to podophyllotoxin derivatives, the propenal’s linear structure may result in faster hepatic clearance, reducing therapeutic efficacy without structural modifications .

Q & A

Q. What spectroscopic methods are recommended for characterizing 3-(3,4,5-Trimethoxyphenyl)-2-propenal?

To confirm the structure and purity of this compound, employ 1H-NMR and 13C-NMR spectroscopy . For example, in CDCl3 at 600 MHz, the compound exhibits distinct signals such as δ 9.59 (d, J = 7.7 Hz, 1H, aldehyde proton) and δ 6.50 (dd, J = 15.8, 7.7 Hz, 1H, α,β-unsaturated system). Carbon signals at δ 193.6 (aldehyde carbon) and δ 152.7–102.0 (aromatic carbons) further validate the structure . Additional techniques like IR spectroscopy (for C=O and C=C stretches) and HPLC (for purity assessment) are complementary .

Q. What synthetic routes yield high-purity this compound?

A high-yield (95%) synthesis involves condensation of 3,4,5-trimethoxybenzaldehyde with acetaldehyde derivatives under basic conditions. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DCM) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during aldehyde activation to prevent polymerization.
  • Workup : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the α,β-unsaturated aldehyde .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictory findings, such as its classification as a questionable carcinogen with tumorigenic data in rodents , require:

  • Dose-response studies : Compare low-dose chronic exposure vs. acute high-dose effects.
  • Mechanistic assays : Evaluate DNA adduct formation or oxidative stress markers.
  • Species-specific models : Replicate studies in human cell lines or 3D organoids to assess translatability.
    Cross-referencing with structurally similar compounds (e.g., 3,4,5-trimethoxycinnamic acid derivatives) can clarify structure-activity relationships .

Q. What computational methods predict the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., tubulin for anticancer activity) using the compound’s SMILES string (O=CC=Cc1c(OC)c(OC)c(OC)cc1) .
  • QSAR modeling : Correlate substituent effects (e.g., methoxy group positions) with activity using datasets from analogs like sinapinaldehyde .

Q. How to design experiments to study substituent effects on bioactivity?

  • Synthetic diversification : Introduce substituents (e.g., hydroxyl, fluorine) at the phenyl ring via Claisen-Schmidt or Heck reactions.
  • Biological screening : Test derivatives in assays targeting microtubule disruption (anticancer) or NF-κB inhibition (anti-inflammatory).
  • Data triangulation : Compare results with analogs such as 3-hydroxy-4-methoxycinnamic acid (anti-diabetic activity) and 3,5-dimethoxy-4-hydroxycinnamaldehyde (antioxidant properties) .

Methodological and Safety Considerations

Q. What solubility and stability factors are critical for experimental handling?

  • Solubility : The compound is lipophilic; use DMSO or ethanol for dissolution (tested up to 10 mM).
  • Stability : Store at –20°C under inert atmosphere (N2/Ar) to prevent oxidation. Monitor degradation via HPLC .
  • Light sensitivity : Protect from UV exposure to avoid photo-isomerization of the α,β-unsaturated system .

Q. What laboratory precautions are advised given its toxicity profile?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood due to potential irritant fumes (acrid smoke upon decomposition) .
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4,5-Trimethoxyphenyl)-2-propenal
Reactant of Route 2
3-(3,4,5-Trimethoxyphenyl)-2-propenal

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